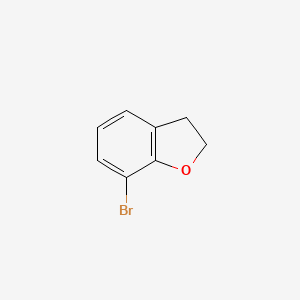

7-Bromo-2,3-dihydrobenzofuran

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOUXHRZQNPOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626603 | |

| Record name | 7-Bromo-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206347-30-0 | |

| Record name | 7-Bromo-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2,3-dihydrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its dihydrobenzofuran core is recognized as a "privileged structure," frequently appearing in biologically active molecules and natural products.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in drug discovery and development.

Core Chemical Properties

This compound is a solid at room temperature, appearing as white to light yellow crystals.[3] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrO | [4] |

| Molecular Weight | 199.04 g/mol | [4] |

| CAS Number | 206347-30-0 | [4][5] |

| Appearance | White to light yellow solid; Colorless needle-like crystals | [3] |

| Boiling Point | 254.359 °C at 760 mmHg | [4] |

| Density | 1.583 g/cm³ | [4] |

| Melting Point | Not explicitly reported, described as a solid/crystal | [3][6] |

| Solubility | Limited aqueous solubility is expected for the parent compound. | [7] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and dihydrofuran ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| 7.27 | dd | 1, 8 | Aromatic CH | [5] |

| 7.20 | dd | 1, 7.5 | Aromatic CH | [5] |

| 6.75 | t | 7.8 | Aromatic CH | [5] |

| 4.59 | t | 9 | -OCH₂- | [5] |

| 3.28 | t | 8.8 | -CH₂- | [5] |

| Solvent: DMSO-d₆, Frequency: 500 MHz |

¹³C NMR, IR, and Mass Spectrometry

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound involves an intramolecular cyclization.[5]

Materials:

-

1,3-dibromo-2-(2-bromoethoxy)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

n-Butyllithium (n-BuLi) solution (2.5 M)

-

Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixture of 115 mL of anhydrous THF and 28 mL of hexane in a dry reaction flask under a nitrogen atmosphere.[5]

-

Cool the reaction mixture to -78 °C.[5]

-

Slowly add 2.5 M n-butyllithium solution (13.0 mL, 32.5 mmol) dropwise over 30 minutes.[5]

-

Maintain the reaction at -78 °C for an additional 30 minutes after the addition is complete.[5]

-

Slowly warm the reaction mixture to 0 °C.[5]

-

Quench the reaction by carefully pouring the mixture into 100 mL of ice water.[5]

-

Extract the aqueous phase with ether (3 x 50 mL).[5]

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to yield this compound as colorless needle-like crystals (5.00 g, 78% yield).[5]

Characterization: The structure of the purified product is confirmed by ¹H NMR spectroscopy.[5]

Reactivity

The chemical reactivity of this compound is primarily centered around the bromine substituent on the aromatic ring. This site is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity makes it a key intermediate for the synthesis of a diverse range of more complex molecules.[7]

Biological Activity and Applications in Drug Discovery

While specific biological activity data for this compound is not extensively documented, the 2,3-dihydrobenzofuran scaffold is of significant interest in medicinal chemistry.[1][2] Derivatives of this core structure have been investigated for a variety of therapeutic applications, including as anticancer agents and kinase inhibitors.[8][12][13]

For instance, derivatives of 7,9-dibromo-dihydrodibenzofuran have shown potent inhibition of Casein Kinase 2 (CK2), a protein kinase implicated in cancer.[8] The general approach in drug discovery involves using the this compound as a starting material to synthesize a library of derivatives that can be screened for biological activity against various targets.

Visualizations

Experimental Workflow: Synthesis and Purification

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN - Safety Data Sheet [chemicalbook.com]

- 5. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN | 206347-30-0 [chemicalbook.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 10. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 7-Bromo-2,3-dihydrobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 7-Bromo-2,3-dihydrobenzofuran. The document details the spectroscopic data, experimental protocols for synthesis and analysis, and the logical workflow for confirming the molecule's structure. Furthermore, it explores the potential biological relevance of this scaffold by examining its relationship with the Protein Kinase CK2 signaling pathway, a critical target in drug development.

Molecular Structure and Spectroscopic Data

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.27 | dd | 1, 8 | 1 | H-6 |

| 7.20 | dd | 1, 7.5 | 1 | H-4 |

| 6.75 | t | 7.8 | 1 | H-5 |

| 4.59 | t | 9 | 2 | H-2 |

| 3.28 | t | 8.8 | 2 | H-3 |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 154.9 | C-7a |

| 130.2 | C-6 |

| 128.8 | C-4 |

| 122.9 | C-5 |

| 112.5 | C-3a |

| 109.8 | C-7 |

| 71.5 | C-2 |

| 29.8 | C-3 |

Prediction based on standard NMR prediction algorithms.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1580-1450 | Strong | C=C stretch (aromatic) |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1050-1000 | Medium | C-O-C stretch (symmetric) |

| 800-750 | Strong | C-H bend (aromatic, ortho-disubstituted) |

| 650-550 | Medium | C-Br stretch |

Prediction based on typical IR frequencies for functional groups.

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 198/200 | ~1:1 | [M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br) |

| 119 | Variable | [M - Br]⁺ |

| 91 | Variable | [C₇H₇]⁺ |

Expected fragmentation pattern for a monobrominated dihydrobenzofuran.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

Materials:

-

1,3-dibromo-2-(2-bromoethoxy)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes)

-

Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a dry reaction flask under a nitrogen atmosphere, dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixture of anhydrous THF (115 mL) and hexane (28 mL).

-

Cool the reaction mixture to -78 °C.

-

Slowly add a 2.5 M solution of n-butyllithium (13.0 mL, 32.5 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Slowly warm the reaction to 0 °C.

-

Carefully pour the reaction mixture into 100 mL of ice water.

-

Extract the aqueous layer with ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexane to yield this compound as colorless needle-like crystals.[1]

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

-

2.2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Place a small amount of the solid product directly onto the ATR (Attenuated Total Reflectance) crystal.

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

2.2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan for the expected molecular ion (m/z ~198-200).

-

-

Acquisition (EI-MS):

-

Introduce the sample into the ion source (direct insertion probe or via GC).

-

Acquire the mass spectrum using a standard electron energy of 70 eV.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and a relevant biological signaling pathway where benzofuran derivatives have shown activity.

Discussion of Structure Elucidation

The structural elucidation of this compound is a systematic process involving the interpretation of data from multiple spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the number of different types of protons and their connectivity. The aromatic region shows three distinct signals, consistent with a trisubstituted benzene ring. The triplet at 6.75 ppm is characteristic of a proton flanked by two other aromatic protons, while the two doublets of doublets at 7.27 and 7.20 ppm indicate protons with both ortho and meta couplings. The two triplets at 4.59 and 3.28 ppm correspond to the two methylene groups of the dihydrofuran ring, with their coupling indicating they are adjacent to each other.

-

¹³C NMR Spectroscopy: The predicted carbon NMR spectrum shows the expected eight carbon signals. The signals in the aromatic region (109-155 ppm) correspond to the six carbons of the benzene ring, with the carbon attached to the bromine atom and the oxygen-bearing carbons being the most deshielded. The two signals in the aliphatic region (around 71.5 and 29.8 ppm) are assigned to the two methylene carbons of the dihydrofuran ring.

-

Infrared Spectroscopy: The predicted IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds. The strong absorption band expected around 1250-1200 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the ether linkage in the dihydrofuran ring. A band in the lower frequency region (650-550 cm⁻¹) would be characteristic of the C-Br stretching vibration.

-

Mass Spectrometry: The mass spectrum is crucial for determining the molecular weight and elemental composition. For this compound, the molecular ion peak ([M]⁺) is expected to appear as a pair of peaks of approximately equal intensity at m/z 198 and 200. This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br. Common fragmentation pathways would involve the loss of the bromine atom ([M - Br]⁺) and cleavage of the dihydrofuran ring.

Biological Context: Inhibition of Protein Kinase CK2

Benzofuran and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Several studies have highlighted the potential of substituted benzofurans as potent inhibitors of Protein Kinase CK2.

Protein Kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells. It plays a crucial role in promoting cell survival and proliferation by phosphorylating a wide range of protein substrates involved in key signaling pathways, including the NF-κB, Wnt/β-catenin, and PI3K/Akt pathways. By inhibiting apoptosis and promoting cell growth, CK2 contributes to tumorigenesis.

The this compound scaffold represents a core structure that can be further functionalized to develop selective and potent inhibitors of CK2. As depicted in the signaling pathway diagram, such inhibitors would act by blocking the catalytic activity of CK2, thereby downregulating the pro-survival signals it transmits. This interruption of the CK2 signaling cascade can lead to the induction of apoptosis and the inhibition of proliferation in cancer cells, making this class of compounds promising candidates for the development of novel anticancer therapeutics.

References

In-Depth Technical Guide: Characterization and Data of 7-Bromo-2,3-dihydro-1-benzofuran (CAS 206347-30-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2,3-dihydro-1-benzofuran, with the Chemical Abstracts Service (CAS) registry number 206347-30-0, is a heterocyclic compound belonging to the benzofuran family.[1][2][3][4][5] Benzofuran derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds.[6][7][8][9][10][11] This class of compounds has been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[6][7][9][11][12] This technical guide provides a comprehensive overview of the characterization and available data for 7-Bromo-2,3-dihydro-1-benzofuran, including its physicochemical properties, synthesis protocol, and spectroscopic data. While specific biological data for this particular compound is limited in the public domain, the general biological activities of the broader benzofuran class are discussed to provide context for potential research and development applications.

Core Compound Data

Physicochemical Properties

A summary of the key physicochemical properties of 7-Bromo-2,3-dihydro-1-benzofuran is presented in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference(s) |

| CAS Number | 206347-30-0 | [1][2] |

| Molecular Formula | C₈H₇BrO | [1][7] |

| Molecular Weight | 199.04 g/mol | [1][7] |

| Boiling Point | 254.4 ± 20.0 °C at 760 mmHg | [1][2] |

| Density | 1.583 g/cm³ | [2] |

| Flash Point | 100.745 °C | [2] |

| Vapor Pressure | 0.028 mmHg at 25°C | [2] |

| Physical State | Colorless needle-like crystals or light yellow oily crude product | [2] |

Experimental Protocols

Synthesis of 7-Bromo-2,3-dihydro-1-benzofuran

A detailed experimental protocol for the synthesis of 7-Bromo-2,3-dihydro-1-benzofuran has been reported and is outlined below.[2]

Materials:

-

1,3-dibromo-2-(2-bromoethoxy)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

2.5 M n-butyllithium (n-BuLi) in hexane

-

Ice water

-

Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a dry reaction flask, dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixed solvent of anhydrous THF (115 mL) and hexane (28 mL).

-

Cool the reaction system to -78 °C under a nitrogen atmosphere.

-

Slowly add 2.5 M n-butyllithium solution (13.0 mL, 32.5 mmol) dropwise over a period of 30 minutes.

-

After the addition is complete, maintain the reaction at -78 °C for an additional 30 minutes.

-

Slowly warm the reaction mixture to 0 °C.

-

Upon completion of the reaction, carefully pour the mixture into 100 mL of ice water.

-

Extract the aqueous phase with ether (3 x 50 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a light yellow oily crude product.

-

Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to yield colorless needle-like crystals of 7-bromo-2,3-dihydrobenzofuran (5.00 g, 78% yield).

Synthesis Workflow Diagram

Caption: Synthesis workflow for 7-Bromo-2,3-dihydro-1-benzofuran.

Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized 7-Bromo-2,3-dihydro-1-benzofuran was confirmed by ¹H NMR spectroscopy.[2]

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Chemical Shifts (δ) and Coupling Constants (J):

-

7.27 ppm (dd, J = 1, 8 Hz, 1H)

-

7.20 ppm (dd, J = 1, 7.5 Hz, 1H)

-

6.75 ppm (t, J = 7.8 Hz, 1H)

-

4.59 ppm (t, J = 9 Hz, 2H)

-

3.28 ppm (t, J = 8.8 Hz, 2H)

-

Biological Activity and Potential Applications

General Biological Activities of Benzofuran Derivatives:

-

Anticancer Activity: Numerous benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7][9][12] Their mechanisms of action often involve apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.

-

Antimicrobial Activity: The benzofuran nucleus is a core component of many compounds with significant antibacterial and antifungal properties.[6][7][11]

-

Anti-inflammatory Activity: Certain benzofuran derivatives have shown potential as anti-inflammatory agents.[8]

-

Antioxidant Activity: The ability of benzofuran compounds to scavenge free radicals has been documented, indicating potential applications as antioxidants.[6][7][12]

-

Antiviral Activity: Some benzofuran derivatives have been investigated for their antiviral properties, including activity against HIV.[6][7]

Logical Relationship of Benzofuran Research

Caption: Logical flow of benzofuran-based drug discovery.

Safety and Handling

The Safety Data Sheet (SDS) for 7-Bromo-2,3-dihydro-1-benzofuran indicates that it should be handled with care.[2][7] It is intended for research and development use only.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. For detailed toxicological and ecological information, it is recommended to consult the full Safety Data Sheet.

Conclusion

7-Bromo-2,3-dihydro-1-benzofuran (CAS 206347-30-0) is a well-characterized compound with established physicochemical properties and a detailed synthesis protocol. While specific biological activity data for this particular molecule is limited, its core benzofuran structure is a privileged scaffold in medicinal chemistry, associated with a broad range of pharmacological activities. This makes 7-Bromo-2,3-dihydro-1-benzofuran a compound of interest for further investigation and a potentially valuable intermediate in the synthesis of novel therapeutic agents. Future research should focus on elucidating the specific biological profile of this compound to unlock its full potential in drug discovery and development.

References

- 1. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN | 206347-30-0 [chemicalbook.com]

- 2. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN - Safety Data Sheet [chemicalbook.com]

- 3. 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | C10H11BrO | CID 272004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. parchem.com [parchem.com]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 9. benchchem.com [benchchem.com]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

Spectroscopic Analysis of 7-Bromo-2,3-dihydrobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Bromo-2,3-dihydrobenzofuran, a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and data interpretation.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its application in research and development. This guide outlines the standard spectroscopic techniques used to characterize this molecule, providing a foundational understanding for researchers and professionals in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.27 | dd | 1, 8 | H-6 |

| 7.20 | dd | 1, 7.5 | H-4 |

| 6.75 | t | 7.8 | H-5 |

| 4.59 | t | 9 | H-2 (CH₂) |

| 3.28 | t | 8.8 | H-3 (CH₂) |

Data obtained in DMSO-d₆ at 500 MHz.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C-7a |

| ~132 | C-4 |

| ~128 | C-6 |

| ~125 | C-5 |

| ~112 | C-3a |

| ~100 | C-7 |

| ~71 | C-2 |

| ~29 | C-3 |

Note: These are predicted values and may differ from experimental results.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

If necessary, perform two-dimensional NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, the ether linkage, and the C-Br bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O (asymmetric) stretch |

| 1050-1000 | Strong | Aryl-O (symmetric) stretch |

| ~1050 | Medium-Strong | C-Br stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Note: These are typical ranges for the assigned functional groups.

Experimental Protocol for IR Analysis

For a solid sample like this compound, the following methods can be used for IR analysis:

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Mount the plate in the spectrometer and acquire the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₈H₇BrO), the molecular weight is approximately 198 g/mol for the ⁷⁹Br isotope and 200 g/mol for the ⁸¹Br isotope.

Expected Fragmentation Pattern

Under electron ionization (EI), this compound is expected to exhibit a characteristic fragmentation pattern. The presence of bromine will result in isotopic peaks for the molecular ion and any bromine-containing fragments, with a nearly 1:1 ratio for the M and M+2 peaks.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 198/200 | Molecular ion peak [M]⁺ |

| 169/171 | [M - C₂H₃]⁺ (Loss of ethylene from the dihydrofuran ring) |

| 119 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol for MS Analysis

A typical protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS System:

-

Gas Chromatograph (GC): Use a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is typically heated to 250-280 °C.

-

Oven Program: Use a temperature program to elute the compound, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Scan a mass range of m/z 40-400 to detect the molecular ion and expected fragments.

-

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum of this peak and interpret the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational framework for the spectroscopic analysis of this compound. For definitive structural confirmation, it is always recommended to compare experimental data with that of a certified reference standard.

A Comprehensive Technical Guide to the Physical Properties of 7-Bromo-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of the heterocyclic compound 7-Bromo-2,3-dihydrobenzofuran, with a focus on its melting and boiling points. This document is intended to be a valuable resource for professionals in research and development who are working with this and related chemical entities.

Core Physical Properties

This compound is a halogenated derivative of 2,3-dihydrobenzofuran. Its physical state at ambient temperature is a solid, having been described as colorless, needle-like crystals upon purification[1]. While a specific melting point is not consistently reported in publicly available literature, its crystalline nature indicates a defined melting temperature. The boiling point has been documented and is presented in the table below.

Data Presentation: Physical Properties

| Property | Value | Conditions |

| Melting Point | Not Reported | - |

| Boiling Point | 254.359 °C | at 760 mmHg[2] |

| Physical State | Crystalline Solid[1] | Standard Temperature and Pressure |

Experimental Protocols

Precise determination of the melting and boiling points is crucial for the characterization and quality control of chemical compounds. Standard laboratory procedures for these measurements are detailed below.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[3]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid is observed in the capillary tube is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Boiling Point

The boiling point of a liquid can be determined using the capillary method in a Thiele tube or a similar heating apparatus.[4][5][6][7]

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., mineral oil in a Thiele tube). The open end of the test tube should be above the level of the heating fluid.

-

Heating: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of vapor bubbles will emerge from the open end of the capillary tube.[5]

-

Observation: The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[5]

Synthesis Workflow

The synthesis of this compound is a multi-step process that provides a logical workflow suitable for visualization. The following diagram illustrates the key stages of a reported synthetic route.[1]

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of the physical properties of this compound and the experimental procedures for their determination. The included synthesis workflow offers a visual representation of its preparation, which is essential for researchers working on the synthesis and application of this compound.

References

- 1. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN | 206347-30-0 [chemicalbook.com]

- 2. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN - Safety Data Sheet [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

The Pharmacological Profile of 7-Bromo-2,3-dihydrobenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom, particularly at the 7-position, can significantly modulate the pharmacological properties of these molecules, influencing their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the pharmacological profile of 7-bromo-2,3-dihydrobenzofuran derivatives and their close analogs. Due to the limited publicly available data specifically on this compound derivatives, this guide incorporates findings from structurally related bromo-dihydrobenzofuran and dibenzofuran compounds to present a broader, representative pharmacological landscape. The primary therapeutic areas where these compounds have shown promise include oncology and anti-inflammatory applications, often through the inhibition of key cellular signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro biological activities of various bromo-dihydrobenzofuran and related derivatives, highlighting their potential as anticancer agents and kinase inhibitors.

Table 1: Anticancer Activity of Bromo-benzofuran Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Bromo-derivative of oxadiazole conjugate (14c) | HCT116 (Colon) | Cytotoxicity | 3.27 | [1] |

| Compound VIII | K562 (Leukemia) | Cytotoxicity | 5.0 | [2] |

| Compound VIII | HL-60 (Leukemia) | Cytotoxicity | 0.1 | [2] |

| Compound VIII | HeLa (Cervical) | Cytotoxicity | >1000 | [2] |

| Compound VIII | HUVEC (Normal) | Cytotoxicity | >1000 | [2] |

Table 2: Kinase Inhibitory Activity of Bromo-dihydrodibenzofuran Derivatives

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |

| 7,9-dibromo-dihydrodibenzofuran derivative (12c) | CK2 | Kinase Inhibition | 5.8 | [3][4] |

| 7,9-dibromo-dihydrodibenzofuran derivative (13c) | CK2 | Kinase Inhibition | 7.5 | [4] |

| 7,9-dibromo-dihydrodibenzofuran derivative (14c) | CK2 | Kinase Inhibition | 8.4 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplates

-

Cancer cell lines of interest

-

Complete culture medium

-

Test compounds (bromo-dihydrobenzofuran derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

This protocol is a general method to determine the inhibitory activity of compounds against a specific protein kinase.

Materials:

-

Recombinant protein kinase (e.g., CK2)

-

Peptide substrate specific for the kinase

-

Test compounds (bromo-dihydrobenzofuran derivatives)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate in the kinase reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.

-

Signal Detection: Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

-

Data Analysis: Determine the kinase activity at each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

Several bromo-dihydrobenzofuran derivatives have demonstrated potent inhibitory effects on key protein kinases involved in cancer progression, such as Casein Kinase 2 (CK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Casein Kinase 2 (CK2) Signaling Pathway

CK2 is a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 by compounds such as the 7,9-dibromo-dihydrodibenzofuran derivatives can disrupt these pro-tumorigenic signaling cascades.

References

- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Comprehensive Review of Substituted 2,3-Dihydrobenzofurans: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of biological activities. Its rigid, bicyclic structure provides a valuable framework for the design of novel therapeutic agents. This technical guide offers a comprehensive review of the recent literature on substituted 2,3-dihydrobenzofurans, with a focus on their synthesis, pharmacological evaluation, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new drugs.

Synthetic Strategies for 2,3-Dihydrobenzofuran Core

The synthesis of the 2,3-dihydrobenzofuran nucleus has been an area of intense research, leading to the development of numerous innovative and efficient methodologies. These strategies can be broadly categorized into transition-metal-catalyzed and metal-free approaches.

Transition metals such as palladium, rhodium, copper, and iridium have been extensively employed as catalysts for the construction of the dihydrobenzofuran framework.[1] Palladium-catalyzed reactions, including intramolecular coupling of C(sp³)–H and C(sp²)–H bonds and one-pot sequential Heck couplings, have proven to be versatile methods for generating substituted 2,3-dihydrobenzofurans in moderate to excellent yields.[1] Rhodium-catalyzed protocols, such as the reaction of diazo-containing phenolic compounds with isatins, have been utilized to synthesize complex derivatives with high diastereoselectivity.[1] Copper-catalyzed [3+2] cycloaddition reactions of quinone esters with substituted styrenes offer an enantioselective route to chiral 2,3-dihydrobenzofurans.[1]

In addition to metal-catalyzed methods, several metal-free synthetic protocols have been established. These approaches often utilize organocatalysts or proceed through rearrangement reactions, offering sustainable and cost-effective alternatives for the synthesis of the 2,3-dihydrobenzofuran core.

Biological Activities and Therapeutic Targets

Substituted 2,3-dihydrobenzofurans have demonstrated significant potential in medicinal chemistry, with derivatives showing inhibitory or agonistic activity against a range of biological targets. This section summarizes the key therapeutic areas where these compounds have shown promise.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

A series of 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides have been identified as potent inhibitors of Poly (ADP-ribose) Polymerase 1 (PARP1), an enzyme crucial for DNA repair.[2] Inhibition of PARP1 is a validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Structure-activity relationship (SAR) studies have led to the identification of compounds with PARP1 IC50 values in the nanomolar range.[2]

Anticancer and NF-κB Inhibitory Activity

Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have exhibited potent cytotoxic activities against a panel of human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[3] In addition to their direct cytotoxic effects, these compounds have also been shown to inhibit the transcriptional activity of NF-κB, a key signaling pathway involved in inflammation and cancer progression.[3]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

Substituted 2,3-dihydrobenzofurans have emerged as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the MYD88 signaling pathway that leads to NF-κB activation.[1] This pathway is implicated in various inflammatory diseases and certain types of lymphoma. A representative compound from this class demonstrated a strong IRAK4 inhibitory potency with an IC50 of 8.7 nM and significant antiproliferative activity against a MYD88 L265P diffuse large B-cell lymphoma (DLBCL) cell line.[1]

GPR119 Agonism

Derivatives of 2,3-dihydrobenzofuran have been developed as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[4] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones. Medicinal chemistry efforts have led to the discovery of compounds with favorable metabolic stability and potent GPR119 modulatory activity.[4]

Anti-inflammatory Activity

A series of 2,3-dihydrobenzofuran-2-one analogues have been synthesized and evaluated for their anti-inflammatory properties.[5] These compounds have shown potent inhibition of carrageenan-induced paw edema and adjuvant-induced arthritis in rat models, as well as inhibition of prostaglandin synthesis in vitro.[5] The most active compounds in this series were found to be more potent than the well-known anti-inflammatory drug diclofenac in all tested models.[5]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various substituted 2,3-dihydrobenzofurans as reported in the literature.

Table 1: PARP1 Inhibitory Activity of 2-Thienylidene Substituted 3-Oxo-2,3-dihydrobenzofuran-7-carboxamides [2]

| Compound | PARP1 IC50 (nM) |

| 2 | 20 |

| 9 | 17 - 640 (range for derivatives) |

| 11 | 17 - 640 (range for derivatives) |

| 13 | 17 - 640 (range for derivatives) |

| 15 | 17 - 640 (range for derivatives) |

Table 2: Anticancer and NF-κB Inhibitory Activity of 2,3-Dihydrobenzofuran-2-carboxylic Acid N-(substituted)phenylamides [3]

| Compound | Cell Line | GI50 (µM) | NF-κB Inhibition IC50 (µM) |

| 3m | ACHN (renal) | Low µM range | Potent |

| HCT15 (colon) | Low µM range | Potent | |

| MM231 (breast) | Low µM range | Potent | |

| NUGC-3 (gastric) | Low µM range | Potent | |

| NCI-H23 (lung) | Low µM range | Potent | |

| PC-3 (prostate) | Low µM range | Potent |

Table 3: IRAK4 Inhibitory Activity of Substituted 2,3-Dihydrobenzofurans [1]

| Compound | IRAK4 IC50 (nM) | OCI-LY10 (DLBCL) IC50 (µM) |

| 22 | 8.7 | 0.248 |

Table 4: GPR119 Agonist Activity of Dihydrobenzofuran Derivatives [6]

| Compound | hGPR119 EC50 (nM) |

| 15a | 2.2 |

| 21e | 8.1 |

| 35 | 4.9 |

| 37 | 8.8 |

| 27m | 1.2 |

Table 5: Anti-inflammatory Activity of 2,3-Dihydrobenzofuran-2-ones [5]

| Compound | Carrageenan Paw Edema ED50 (mg/kg, p.o.) | Adjuvant Arthritis ED50 (mg/kg, p.o.) | Prostaglandin Synthesis IC50 (µM) |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | More potent than diclofenac | Less potent than indomethacin | More potent than indomethacin |

| Indomethacin | - | - | - |

| Diclofenac | - | - | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of substituted 2,3-dihydrobenzofurans are crucial for the reproducibility and advancement of research in this field. The following sections provide an overview of the methodologies cited in the literature. For specific, step-by-step instructions, it is recommended to consult the primary research articles.

General Synthetic Procedures

The synthesis of various substituted 2,3-dihydrobenzofurans generally involves multi-step reaction sequences. Common starting materials include substituted phenols, salicylaldehydes, or chalcones. The construction of the dihydrobenzofuran ring is often achieved through cyclization reactions, which can be promoted by transition metal catalysts, acids, or bases. Purification of the final products is typically performed using column chromatography. Characterization of the synthesized compounds relies on standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assays

-

PARP1 Inhibition Assay: The inhibitory activity of compounds against PARP1 is typically determined using an in vitro enzymatic assay. This assay measures the incorporation of biotinylated NAD+ onto histone proteins, which is catalyzed by PARP1. The amount of biotinylated histone is then quantified using a colorimetric or chemiluminescent method.

-

Anticancer Activity (SRB Assay): The cytotoxic effects of the compounds on various cancer cell lines are commonly evaluated using the sulforhodamine B (SRB) assay. This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

-

NF-κB Transcriptional Activity Assay: The inhibition of NF-κB transcriptional activity is often assessed using a reporter gene assay. In this assay, cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. The activity of luciferase is then measured as an indicator of NF-κB activity.

-

IRAK4 Kinase Assay: The inhibitory potency of compounds against IRAK4 is determined using an in vitro kinase assay. These assays typically measure the phosphorylation of a substrate peptide by the IRAK4 enzyme. The level of phosphorylation can be detected using various methods, including fluorescence resonance energy transfer (FRET) or antibody-based detection.

-

GPR119 Agonist Activity Assay: The agonist activity of compounds on GPR119 is usually evaluated by measuring the accumulation of intracellular cyclic AMP (cAMP) in cells expressing the receptor. This is often performed using a competitive immunoassay or a reporter gene assay.

-

Anti-inflammatory Assays (In Vivo): The in vivo anti-inflammatory activity is assessed using animal models such as the carrageenan-induced paw edema model and the adjuvant-induced arthritis model in rats. The efficacy of the compounds is determined by measuring the reduction in paw swelling or the severity of arthritic symptoms.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed in this review, the following diagrams have been generated using the DOT language.

Caption: IRAK4 signaling pathway and the inhibitory action of substituted 2,3-dihydrobenzofurans.

Caption: General workflow for the discovery and development of 2,3-dihydrobenzofuran-based drugs.

Conclusion

Substituted 2,3-dihydrobenzofurans represent a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. The continuous development of novel synthetic methodologies provides access to a wide range of derivatives for biological evaluation. The potent and selective activities demonstrated against various therapeutic targets, including PARP1, IRAK4, GPR119, and the NF-κB pathway, underscore the potential of this scaffold in drug discovery. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of lead compounds will be crucial for the successful translation of these findings into novel therapeutics for the treatment of cancer, inflammatory diseases, and metabolic disorders. This technical guide provides a solid foundation for researchers to build upon in their quest for new and effective medicines based on the 2,3-dihydrobenzofuran core.

References

- 1. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

7-Bromo-2,3-dihydrobenzofuran: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2,3-dihydrobenzofuran is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique structural framework, featuring a fused benzene and dihydrofuran ring system with a reactive bromine handle at the 7-position, allows for diverse functionalization and the construction of complex molecular architectures. This guide provides an in-depth overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the development of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a building block. The following tables summarize its key physicochemical and spectroscopic data.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| CAS Number | 206347-30-0 | [1][2] |

| Boiling Point | 254.359 °C at 760 mmHg | [1] |

| Density | 1.583 g/cm³ | [1] |

| Melting Point | Not available |

| Spectroscopic Data | |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.27 (dd, J=1, 8Hz, 1H), 7.20 (dd, J=1, 7.5Hz, 1H), 6.75 (t, J=7.8Hz, 1H), 4.59 (t, J=9Hz, 2H), 3.28 (t, J=8.8Hz, 2H)[2] |

| ¹³C NMR | Data not available |

| Infrared (IR) | Data not available |

| Mass Spectrometry (MS) | Data not available |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key final step involving an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis from 1,3-dibromo-2-(2-bromoethoxy)benzene.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1,3-dibromo-2-(2-bromoethoxy)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

2.5 M n-butyllithium (n-BuLi) in hexane

-

Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a dry reaction flask under a nitrogen atmosphere, dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixture of 115 mL of anhydrous THF and 28 mL of hexane.

-

Cool the reaction mixture to -78 °C.

-

Slowly add 2.5 M n-butyllithium solution (13.0 mL, 32.5 mmol) dropwise over 30 minutes.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Slowly warm the reaction to 0 °C.

-

Carefully pour the reaction mixture into 100 mL of ice water.

-

Extract the aqueous phase with ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a light yellow oily crude product.

-

Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to afford this compound as colorless needle-like crystals.

Yield: 5.00 g (78%)[2]

Reactivity and Applications as a Heterocyclic Building Block

The bromine atom at the 7-position of 2,3-dihydrobenzofuran provides a reactive site for various cross-coupling reactions, enabling the introduction of a wide range of substituents. This makes it a valuable building block for the synthesis of diverse compound libraries for drug discovery and materials science. Two of the most important transformations are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl and heteroaryl groups at the 7-position of the 2,3-dihydrobenzofuran core.

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of 7-amino-2,3-dihydrobenzofuran derivatives by coupling this compound with a variety of primary and secondary amines.

Caption: General scheme for Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of the bromine atom at the 7-position make it an attractive starting material for the construction of a wide range of functionalized 2,3-dihydrobenzofuran derivatives. The ability to introduce diverse aryl, heteroaryl, and amino substituents through robust and high-yielding cross-coupling reactions underscores its importance in the development of new pharmaceuticals and advanced materials. Further exploration of the reactivity of this scaffold is expected to lead to the discovery of novel compounds with significant biological and material properties.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromo-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Bromo-2,3-dihydrobenzofuran, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on a two-step, one-pot procedure involving the Williamson ether synthesis of 2-bromophenol with 1,2-dichloroethane, followed by an intramolecular cyclization to yield the target compound. This method is robust, scalable, and utilizes readily available starting materials. All quantitative data are summarized for clarity, and a detailed experimental protocol is provided.

Introduction

2,3-dihydrobenzofuran derivatives are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The introduction of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a key intermediate for the synthesis of compound libraries for drug discovery. The protocol outlined herein describes a reliable and efficient synthesis from commercial precursors.

Synthesis Pathway

The synthesis of this compound is achieved through a one-pot reaction. Initially, 2-bromophenol is deprotonated by a strong base to form the corresponding phenoxide. This nucleophile then reacts with 1,2-dichloroethane in a Williamson ether synthesis to form the intermediate, 1-bromo-2-(2-chloroethoxy)benzene. Subsequent intramolecular cyclization, facilitated by the reaction conditions, yields the final product.

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Equivalents |

| 2-Bromophenol | 173.01 | 50 | 8.65 g | 1.0 |

| 1,2-Dichloroethane | 98.96 | 150 | 11.8 mL | 3.0 |

| Potassium Hydroxide | 56.11 | 100 | 5.61 g | 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL | - |

Table 2: Reaction and Product Parameters

| Parameter | Value |

| Reaction Temperature | 100-110 °C |

| Reaction Time | 12-16 hours |

| Expected Yield | 70-80% |

| Molecular Formula | C₈H₇BrO |

| Molar Mass | 199.04 g/mol |

| Appearance | Colorless oil or needle-like crystals |

Experimental Protocol

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Reagents:

-

2-Bromophenol

-

1,2-Dichloroethane

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (8.65 g, 50 mmol) and anhydrous N,N-dimethylformamide (100 mL).

-

Addition of Base: While stirring, carefully add powdered potassium hydroxide (5.61 g, 100 mmol) to the solution. The mixture may warm up slightly.

-

Addition of Alkylating Agent: Add 1,2-dichloroethane (11.8 mL, 150 mmol) to the reaction mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 100-110 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:9 ethyl acetate/hexane eluent). The reaction is typically complete within 12-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 200 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) to afford this compound as a colorless product.[1]

-

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.27 (dd, J=1, 8Hz, 1H), 7.20 (dd, J=1, 7.5Hz, 1H), 6.75 (t, J=7.8Hz, 1H), 4.59 (t, J=9Hz, 2H), 3.28 (t, J=8.8Hz, 2H).[1] |

| Mass Spectrometry (MS) | Expected m/z for C₈H₇BrO: [M]⁺ 197.97/199.97. |

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

2-Bromophenol is corrosive and toxic; handle with care.

-

1,2-Dichloroethane is a suspected carcinogen; avoid inhalation and skin contact.

-

Potassium hydroxide is corrosive; avoid contact with skin and eyes.

-

N,N-Dimethylformamide is a skin and eye irritant; handle with caution.

References

Application Notes and Protocols for the Enantioselective Synthesis of Functionalized 2,3-Dihydrobenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. Its stereoselective synthesis is of paramount importance for the development of new therapeutics. This document provides detailed application notes and experimental protocols for several modern enantioselective methods for the synthesis of functionalized 2,3-dihydrobenzofuran derivatives, catering to the needs of researchers in organic synthesis and medicinal chemistry.

Method 1: Organocatalytic Asymmetric Cascade Synthesis of trans-2,3-Dihydrobenzofurans

This method utilizes a chiral thiourea catalyst to promote a cascade reaction between ortho-hydroxy chalcone derivatives and in-situ generated pyridinium ylides, affording trans-2,3-dihydrobenzofurans with high stereocontrol.[1]

Data Presentation

| Entry | R¹ | R² | Yield (%) | ee (%) | dr (trans:cis) |

| 1 | H | H | 92 | 94 | >95:5 |

| 2 | 4-Me | H | 88 | 92 | >95:5 |

| 3 | 4-Cl | H | 95 | 96 | >95:5 |

| 4 | 4-Br | H | 93 | 95 | >95:5 |

| 5 | 4-NO₂ | H | 85 | 90 | >95:5 |

| 6 | H | 4-Me | 89 | 93 | >95:5 |

| 7 | H | 4-Cl | 96 | 97 | >95:5 |

| 8 | H | 4-Br | 94 | 96 | >95:5 |

Experimental Protocol

General Procedure for the Thiourea-Catalyzed Cascade Reaction:

-

To a stirred solution of ortho-hydroxy chalcone (0.1 mmol) and pyridinium salt (0.12 mmol) in anhydrous toluene (1.0 mL) is added the chiral thiourea catalyst (10 mol%).

-

The reaction mixture is stirred at room temperature.

-

Triethylamine (0.15 mmol) is added dropwise to the mixture.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is directly purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2,3-dihydrobenzofuran derivative.

Reaction Workflow

Caption: Workflow for the organocatalytic synthesis of trans-2,3-dihydrobenzofurans.

Method 2: Rhodium-Catalyzed Asymmetric Synthesis of 2,3-Disubstituted Dihydrobenzofurans

This protocol describes a rhodium-catalyzed process for the asymmetric synthesis of fluoroalkyl 2,3-disubstituted dihydrobenzofurans, achieving excellent yields and stereoselectivities.[2]

Data Presentation

| Entry | Ar | R | Yield (%) | ee (%) | dr |

| 1 | Ph | CF₃ | 99 | 98:2 | >20:1 |

| 2 | 4-MeC₆H₄ | CF₃ | 95 | 97:3 | >20:1 |

| 3 | 4-ClC₆H₄ | CF₃ | 98 | 98:2 | >20:1 |

| 4 | 4-FC₆H₄ | CF₃ | 97 | 98:2 | >20:1 |

| 5 | 2-Naphthyl | CF₃ | 93 | 96:4 | >20:1 |

| 6 | Ph | C₂F₅ | 85 | 95:5 | >20:1 |

| 7 | Ph | C₃F₇ | 78 | 94:6 | >20:1 |

| 8 | 4-MeOC₆H₄ | CF₃ | 96 | 97:3 | >20:1 |

Experimental Protocol

General Procedure for the Rhodium-Catalyzed Synthesis:

-

A mixture of the diazo compound (0.2 mmol), aminophenol (0.3 mmol), and Rh₂(OAc)₄ (1.0 mol%) in anhydrous dichloromethane (DCM, 2.0 mL) is stirred at 40 °C.

-

The reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired 2,3-dihydrobenzofuran.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the Rh-catalyzed synthesis.

Method 3: Palladium-Catalyzed Enantioselective Heck/Tsuji-Trost Reaction

This method details a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes to produce chiral substituted 2,3-dihydrobenzofurans.[3]

Data Presentation

| Entry | R¹ (on Phenol) | R² (on Diene) | Yield (%) | ee (%) |

| 1 | H | H | 85 | 95 |

| 2 | 4-Me | H | 82 | 94 |

| 3 | 4-F | H | 88 | 96 |

| 4 | 4-Cl | H | 90 | 97 |

| 5 | 5-Me | H | 83 | 93 |

| 6 | H | Me | 78 | 92 |

| 7 | H | Ph | 75 | 91 |

| 8 | H | i-Pr | 72 | 90 |

Experimental Protocol

General Procedure for the Pd-Catalyzed Heck/Tsuji-Trost Reaction:

-

To a sealed tube is added Pd₂(dba)₃·CHCl₃ (2.5 mol%), the chiral ligand (e.g., TY-Phos, 5.5 mol%), and Cs₂CO₃ (2.0 equiv.).

-

The tube is evacuated and backfilled with argon three times.

-

Dichloromethane (DCM, 0.1 M) is added, followed by the o-bromophenol (1.0 equiv.) and the 1,3-diene (1.5 equiv.).

-

The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the indicated time (e.g., 24 h).

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with DCM.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Logical Relationship of Key Steps

Caption: Key steps in the Pd-catalyzed Heck/Tsuji-Trost reaction.

References

Application Notes and Protocols for 7-Bromo-2,3-dihydrobenzofuran in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 7-Bromo-2,3-dihydrobenzofuran as a versatile intermediate in organic synthesis. This compound serves as a valuable building block for the synthesis of a variety of complex molecules, particularly in the development of pharmaceuticals.

Introduction

This compound is a key heterocyclic intermediate characterized by a dihydrobenzofuran core with a bromine atom at the 7-position. This bromine atom provides a reactive handle for various cross-coupling reactions, making it an important precursor for the synthesis of substituted benzofuran derivatives. These derivatives are found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Notably, this intermediate is utilized in the synthesis of central nervous system (CNS) active compounds, such as serotonin and dopamine receptor modulators.

I. Synthesis of this compound

A common synthetic route to this compound involves the cyclization of a suitably substituted aromatic precursor.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

| Reagent/Material | Grade |

| 1,3-dibromo-2-(2-bromoethoxy)benzene | Reagent Grade |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | Reagent Grade |

| Anhydrous Tetrahydrofuran (THF) | Anhydrous |

| Hexane | Anhydrous |

| Diethyl ether | Reagent Grade |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade |

| Silica gel | For column chromatography |

| Ethyl acetate | ACS Grade |

| Hexane | ACS Grade |

Procedure:

-

In a dry reaction flask under a nitrogen atmosphere, dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixture of anhydrous THF (115 mL) and hexane (28 mL).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2.5 M solution of n-butyllithium in hexanes (13.0 mL, 32.5 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Slowly warm the reaction to 0 °C.

-

Quench the reaction by carefully pouring the mixture into 100 mL of ice water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a light-yellow oily crude product.

-